molecular formula C3H3N3 B3423238 1,2,3-Triazine CAS No. 289-96-3

1,2,3-Triazine

Cat. No.: B3423238
CAS No.: 289-96-3
M. Wt: 81.08 g/mol
InChI Key: JYEUMXHLPRZUAT-UHFFFAOYSA-N
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Description

1,2,3-Triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered aromatic ring. This compound is one of the three isomeric forms of triazine, the others being 1,2,4-triazine and 1,3,5-triazine . The unique arrangement of nitrogen atoms in this compound imparts distinct chemical properties and reactivity, making it a valuable scaffold in various fields of research and industry.

Mechanism of Action

Target of Action

1,2,3-Triazines, also known as Triazines, are a class of biologically active compounds that exhibit a broad spectrum of activities . They have been found to interact with various targets such as mTOR-kinase, PIP3-kinase, epidermal growth factor, and more . These targets play crucial roles in cellular processes, including signal transduction, cell growth, and migration .

Mode of Action

1,2,3-Triazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . The reaction proceeds through an addition/N2 elimination/cyclization pathway . The rate-limiting step in this transformation is the initial nucleophilic attack of an amidine on azine C4, with a subsequent energetically favored N2 elimination step .

Biochemical Pathways

The key nitrogen sources responsible for the 1,2,3-triazine formation are reactive nitrogen species (RNS), which are derived from nitric oxide (NO) produced by NO synthase (NOS) . RNS are also involved in the biochemical conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate (AICAR) to AHX-ribotide (AHXR), suggesting a novel biosynthetic route that produces AHX exists in the fungus .

Pharmacokinetics

Their reactivity and selectivity with amidines suggest they may have good bioavailability

Result of Action

1,2,3-Triazines have been shown to have remarkable activity against a wide range of cancer cells . They interfere with various signaling pathways to induce cancer cell death . In some cases, this compound derivatives induce cell apoptosis .

Action Environment

The action of 1,2,3-Triazines can be influenced by environmental factors. For example, the reaction of 1,2,3-Triazines with amidines proceeds under mild conditions with high functional group tolerance and regioselectivity . This suggests that the action, efficacy, and stability of 1,2,3-Triazines could be influenced by the pH, temperature, and other conditions of their environment.

Preparation Methods

1,2,3-Triazine can be synthesized through several methods, including:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1,2,3-Triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl nitrite, vinyl diazo compounds, and various nucleophiles. The major products formed from these reactions are often substituted triazines and other heterocyclic compounds.

Comparison with Similar Compounds

1,2,3-Triazine is compared with its isomeric forms, 1,2,4-triazine and 1,3,5-triazine:

    1,2,4-Triazine: This isomer has nitrogen atoms at positions 1, 2, and 4.

    1,3,5-Triazine:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in medicinal chemistry, chemical biology, materials science, and organic synthesis. Its unique chemical properties and reactivity make it a crucial building block in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

JYEUMXHLPRZUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CN=NN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C3H3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name TRIAZINE PESTICIDE, LIQUID, POISONOUS
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DSSTOX Substance ID

DTXSID6075308
Record name Triazine
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Molecular Weight

81.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion.
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CAS No.

12654-97-6, 289-96-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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